

Thermal degradation products of formamidinium-based perovskites.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

[Get Quote](#)

Technical Support Center: Formamidinium-Based Perovskites

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of formamidinium-based perovskites. The information is tailored for researchers, scientists, and professionals in drug development who may encounter these materials in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary gaseous products observed during the thermal degradation of formamidinium lead iodide (FAPbI_3)?

A1: The thermal degradation of FAPbI_3 is a complex process with temperature-dependent products. At lower temperatures (below 95°C), the primary degradation products are formamidine and hydrogen cyanide (HCN)[1][2][3]. As the temperature increases above 95°C, sym-triazine becomes a significant thermal degradation product[1][3]. At even higher temperatures (above 360°C), HCN and ammonia (NH_3) are the dominant gaseous species[4].

Q2: How does the thermal stability of formamidinium-based perovskites compare to methylammonium-based perovskites?

A2: Formamidinium-based perovskites, such as FAPbI₃, are generally more thermally stable than their methylammonium (MA)-based counterparts like MAPbI₃[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#). This increased stability is attributed to the larger enthalpy and activation energy required for the decomposition reactions of the formamidinium cation[\[1\]](#)[\[2\]](#)[\[3\]](#). The interactions between the formamidinium cation and the inorganic lead-iodide matrix are stronger than those of the methylammonium cation[\[4\]](#).

Q3: What are the solid byproducts of FAPbI₃ thermal degradation?

A3: A common solid byproduct of the thermal degradation of FAPbI₃ is lead iodide (PbI₂). The degradation process often involves the loss of the organic formamidinium component, leaving behind the inorganic lead halide framework which can then transform into PbI₂[\[7\]](#).

Q4: Can environmental factors influence the thermal degradation of formamidinium perovskites?

A4: Yes, environmental factors such as humidity and light can significantly influence the degradation pathways, often in a synergistic manner. For instance, the degradation of FA_{0.85}Cs_{0.15}PbI₃ is accelerated when exposed to both light and high humidity simultaneously, leading to phase separation into δ-CsPbI₃, δ-FAPbI₃, and PbI₂[\[7\]](#)[\[8\]](#). The presence of water can also facilitate morphological changes like recrystallization[\[9\]](#).

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of my FAPbI₃ film during annealing.

- Possible Cause: The annealing temperature might be too high, leading to accelerated decomposition. While FAPbI₃ is more stable than MAPbI₃, it still has temperature limits.
- Troubleshooting Steps:
 - Verify Annealing Temperature: Cross-check your annealing temperature with established protocols for your specific perovskite composition. FAPbI₃ is often annealed at around 150-170°C.
 - Characterize Degradation Products: Use techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy

(FTIR) to identify the evolved gases. The presence of significant amounts of sym-triazine or HCN can confirm thermal decomposition[1][3][4].

- Optimize Annealing Time: Reduce the annealing duration to minimize the thermal stress on the film.
- Inert Atmosphere: Ensure the annealing process is carried out in a controlled, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with ambient oxygen and moisture, which can lower the degradation temperature.

Issue 2: My perovskite film shows the formation of a yellow, photoinactive phase after thermal treatment.

- Possible Cause: This is likely the formation of the hexagonal δ -phase of FAPbI_3 , which is thermodynamically stable at room temperature but not photoactive[10]. Thermal stress can induce this phase transition from the desired black, photoactive α -phase.
- Troubleshooting Steps:
 - Phase Analysis: Use X-ray Diffraction (XRD) to confirm the presence of the δ -phase.
 - Compositional Engineering: Consider strategies to stabilize the α -phase. This can include the incorporation of smaller cations like cesium (Cs^+) or methylammonium (MA^+), or anions like bromide (Br^-) into the perovskite lattice[11]. However, be aware that this can lead to other issues like phase segregation[11].
 - Additive Engineering: The use of certain additives in the precursor solution can help stabilize the α -phase and prevent the formation of the δ -phase during thermal processing.

Issue 3: Inconsistent results in thermal stability studies between different batches of FAPbI_3 .

- Possible Cause: Variations in precursor quality or stoichiometry can significantly impact the thermal stability of the resulting perovskite films. Residual solvents or impurities can also act as catalysts for degradation.
- Troubleshooting Steps:

- Precursor Purity: Ensure high-purity precursors are used. Formamidinium iodide (FAI) is particularly susceptible to degradation and should be stored properly.
- Stoichiometry Control: Precisely control the stoichiometry of the precursor solution. Off-stoichiometry films can have a higher density of defects, which can be initiation sites for thermal degradation.
- Solvent Removal: Ensure complete removal of residual solvents during the annealing process. Residual solvents can lower the decomposition temperature.
- Standardized Protocols: Maintain strict adherence to standardized fabrication and characterization protocols to ensure reproducibility.

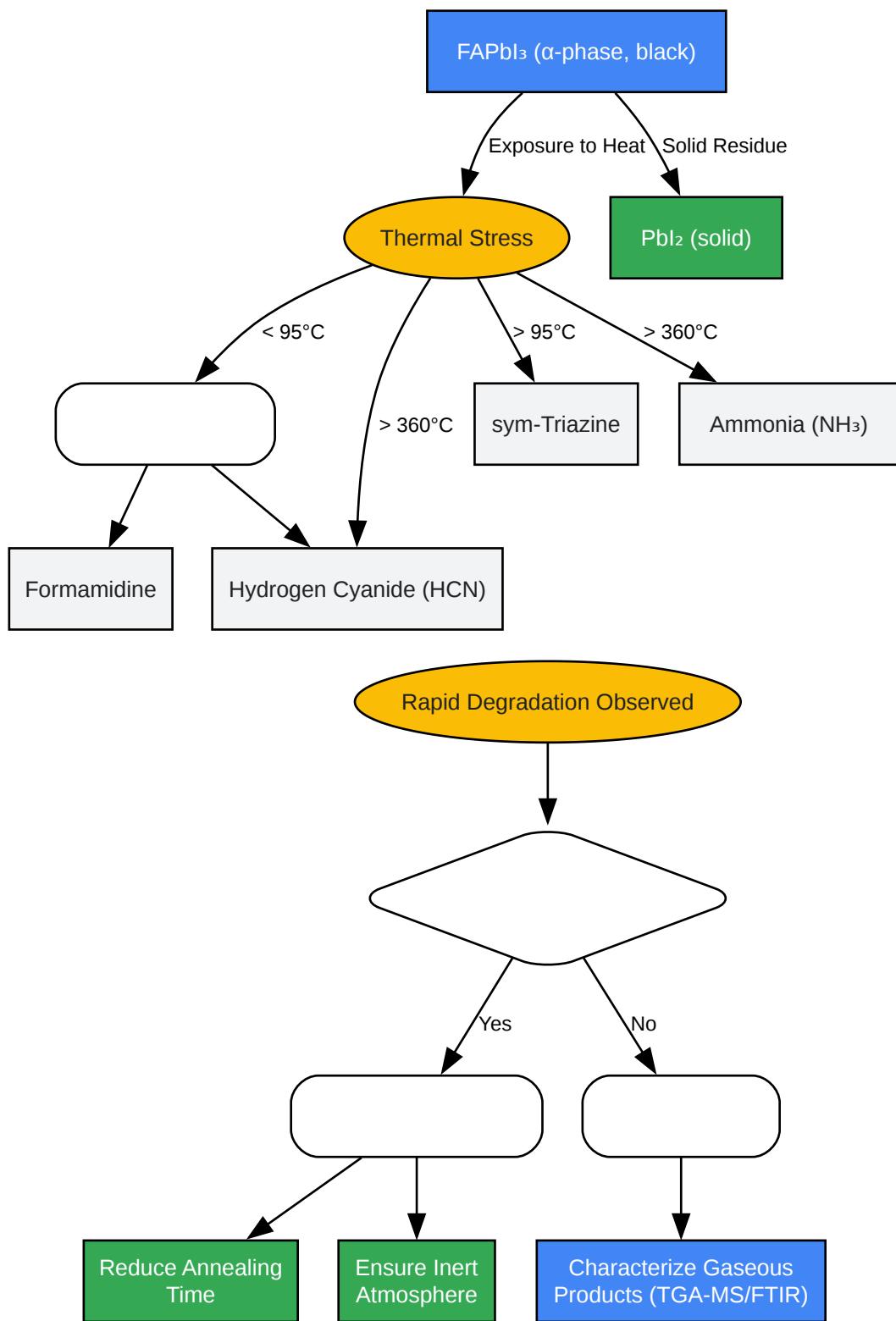
Data Presentation

Table 1: Key Thermal Degradation Products of Formamidinium-Based Perovskites and Their Onset Temperatures.

Perovskite Composition	Degradation Product	Onset Temperature (°C)	Analytical Technique	Reference
FAPbI ₃	Formamidine, Hydrogen Cyanide (HCN)	< 95	TG-MS	[1][2][3]
FAPbI ₃	Sym-triazine	> 95	TG-MS	[1][3]
FAPbI ₃	Hydrogen Cyanide (HCN), Ammonia (NH ₃)	> 360	TGA-FTIR	[4]
FAPbBr ₃	Higher stability than FAPbI ₃	-	TGA-MS	[1]
FA _{0.85} Cs _{0.15} PbI ₃	δ-CsPbI ₃ , δ-FAPbI ₃ , PbI ₂	Ambient (with light & humidity)	Photothermal IR Microscopy	[7][8]

Table 2: Activation Energies for the First Mass Loss Step in Thermal Degradation.

Perovskite/Precursor	Activation Energy (Ea) (kJ/mol)	Reference
FAPbI ₃	112 ± 9	[5]
FAPbBr ₃	Higher than FAPbI ₃	[1]
Formamidinium Iodide (FAI)	77 ± 1	[1]
Formamidinium Bromide (FABr)	52 ± 1	[1]


Experimental Protocols

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) for Evolved Gas Analysis

- Sample Preparation: Carefully place a small, known amount (typically 5-10 mg) of the formamidinium-based perovskite powder or film into a TGA crucible (e.g., alumina or platinum).
- Instrumentation Setup:
 - Couple the outlet of the TGA furnace to the inlet of a quadrupole mass spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).
 - Purge the TGA furnace with a high-purity inert gas (e.g., helium or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric contaminants.
- Thermal Program:
 - Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to establish a stable baseline.
 - Ramp the temperature at a constant heating rate (e.g., 10-20 °C/min) to the desired final temperature (e.g., 600°C)[1][12].
- Data Acquisition:

- Simultaneously record the sample weight loss (TGA curve) and the mass-to-charge ratio (m/z) signals for expected degradation products (e.g., HCN (m/z=27), NH₃ (m/z=17), sym-triazine (m/z=81)) using the mass spectrometer.
- Data Analysis:
 - Correlate the temperature of weight loss steps in the TGA curve with the appearance of specific m/z signals in the MS data to identify the evolved gaseous products at different temperatures.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- To cite this document: BenchChem. [Thermal degradation products of formamidinium-based perovskites.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8033826#thermal-degradation-products-of-formamidinium-based-perovskites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com